![molecular formula C18H17N3O4S B2497875 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide CAS No. 896367-95-6](/img/structure/B2497875.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide involves multiple steps, including the use of 2,4-dimethylcarbolic acid as a precursor. This acid is refluxed with ethyl 2-bromoacetate to synthesize the corresponding ester, which is then converted into a hydrazide upon refluxing with hydrazine. The resultant compound undergoes further reactions, including with CS2 in the presence of KOH, to form the desired 1,3,4-oxadiazole derivative (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through X-ray crystallography, revealing insights into their conformation and molecular interactions. For instance, derivatives of 1,3,4-oxadiazole have shown distinct crystal structures, indicating the influence of substituents on their spatial arrangement and stability (Wang et al., 2006).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in various chemical reactions, including oxidation and cycloaddition, which are critical in modifying their functional groups and enhancing their biological activity. For example, the chemical oxidation of these compounds can lead to different oxidation sites and products, demonstrating the versatility of these molecules in chemical synthesis (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including this compound, are characterized by their solubility in polar and aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility is crucial for their application in various biological and chemical contexts (Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their functional groups, leading to significant biological activities, including antibacterial and antioxidant effects. The presence of the 1,3,4-oxadiazole core and substituents like the phenylsulfonyl group contributes to these activities, as demonstrated in studies where these compounds exhibited potent antibacterial against various bacterial strains (Boddapati et al., 2022).
Scientific Research Applications
Anticonvulsant Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide is involved in the study of anticonvulsant properties. A notable example includes the chemical oxidation of anticonvulsants to study the various sites and degrees of oxidation, which could potentially contribute to understanding its mechanism of action in neurological disorders (Adolphe-Pierre et al., 1998).
Electrophysiological Activity
This compound's derivatives have been synthesized and evaluated for their electrophysiological activities, revealing potential as selective class III agents. Such studies are crucial for developing new therapeutic agents for cardiovascular diseases (Morgan et al., 1990).
Anticancer Research
The synthesis and evaluation of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been reported for their potential anticancer activities. Such compounds have been screened against various cancer cell lines, indicating their potential application in cancer therapy (Ahsan et al., 2014).
Antibacterial Activity
The structure-metabolism relationships have been applied in identifying compounds with favorable pharmacokinetic properties, including antibacterial activities. This application is essential for developing new antimicrobial agents to combat resistant bacterial strains (Humphreys et al., 2003).
Antiepileptic Activity
Research into novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles explores their structural prerequisite for anticonvulsant activity, indicating their potential use in treating epilepsy (Rajak et al., 2013).
Anti-Proliferative and Antimicrobial Activities
Studies have been conducted on the synthesis and evaluation of N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities, showing potential applications in treating various diseases (Al-Wahaibi et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-9-13(12(2)10-11)17-20-21-18(25-17)19-16(22)14-6-4-5-7-15(14)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJQRCTERNQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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